![molecular formula C9H11N3O4 B6335672 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95% CAS No. 1389313-32-9](/img/structure/B6335672.png)
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%
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Overview
Description
“6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%” is a chemical compound with the molecular formula C9H11N3O4. It is a solid substance and its CAS Number is 1389313-32-9.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7 (9 (14)15)11-12 (8)5-6/h3-5,13H,1-2H2, (H,14,15) .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes . This process is followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.20 g/mol. It is a solid substance and is stored at room temperature .Scientific Research Applications
Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for developing kinase inhibitors. These compounds exhibit good selectivity profiles for diverse kinase targets. For instance, they have been investigated as inhibitors of:
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines have attracted attention in cancer research. Their small size, efficient synthetic routes, and fluorescence properties make them promising candidates. Notably, these compounds have been used as lipid droplet biomarkers for cancer cells (e.g., HeLa cells) and normal cells (e.g., L929 cells) .
Hepatitis C Virus Inhibitors
Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against the hepatitis C virus. These compounds represent a potential avenue for antiviral drug development .
Serotonin 5-HT6 Receptor Antagonists
Certain pyrazolo[1,5-a]pyrimidines act as antagonists for serotonin 5-HT6 receptors. These receptors are implicated in cognitive function and memory processes .
PET Tumor Imaging Agents
Researchers have explored pyrazolo[1,5-a]pyrimidines as positron emission tomography (PET) imaging agents for detecting tumors. Their ability to selectively bind to specific receptors or proteins makes them valuable in cancer diagnosis and monitoring .
Inhibition of Amyloid (β)-Peptide Aggregation
Amyloid (β)-peptide aggregation is associated with neurodegenerative diseases like Alzheimer’s. Some pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of this aggregation process .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in drug design .
Mechanism of Action
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound need further investigation .
properties
IUPAC Name |
6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.H2O/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6;/h3-5,13H,1-2H2,(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNPJZONNYJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)CCO.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate |
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